Calysterol

Description

Discovery and Initial Isolation from Marine Organisms

Calysterol was first identified as a minor sterol component in the marine sponge Calyx niceaensis (also spelled Calyx nicaensis). nih.govnih.govmdpi.commdpi.com This sponge, found in the Mediterranean, is a rich source of various unusual sterols. psu.edu Alongside this compound, its isomers, 23H-isothis compound and 24H-isothis compound, have also been isolated from this organism, collectively making up a significant portion of the total sterol fraction. psu.edu The discovery of this compound and its unique cyclopropene-containing side chain highlighted the remarkable diversity of sterol structures produced within marine invertebrates. nih.gov

The isolation of sterols from marine sponges like Calyx niceaensis involves a series of established chromatographic techniques. The general process begins with the extraction of the sponge material using organic solvents such as methanol (B129727) and dichloromethane. unige.it The resulting crude extract, which contains a complex mixture of lipids, is then subjected to partitioning, often between ethyl acetate (B1210297) and water, to separate compounds based on their polarity. mdpi.com

To isolate the sterol fraction from other lipids, column chromatography on silica (B1680970) gel is a commonly employed method. unige.itresearchgate.net Further purification and separation of the complex sterol mixture into individual components are typically achieved using high-performance liquid chromatography (HPLC), often with a reverse-phase column (like RP-18) and methanol as the mobile phase. unige.itnih.gov The identification and structural elucidation of the isolated sterols are then carried out using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. unige.itresearchgate.net

Table 1: Methodologies for Sterol Isolation

| Step | Technique | Purpose |

|---|---|---|

| Extraction | Solvent extraction (e.g., acetone, dichloromethane/methanol) | To obtain the crude lipid extract from the sponge tissue. |

| Fractionation | Liquid-liquid partitioning (e.g., ethyl acetate/water) | To separate lipids from more polar compounds. |

| Separation | Column Chromatography (e.g., silica gel) | To isolate the sterol fraction from other lipid classes. |

| Purification | High-Performance Liquid Chromatography (HPLC) | To separate individual sterols from the complex mixture. |

| Identification | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) | To determine the structure and stereochemistry of the isolated sterols. |

Biosynthetic Pathways of this compound

The biosynthesis of this compound has been a subject of considerable research, with studies focusing on identifying its precursors and elucidating the enzymatic steps leading to its unique structure.

Early biosynthetic studies investigated the incorporation of various labeled compounds into this compound by the sponge Calyx niceaensis. These experiments revealed that fucosterol (B1670223), a common phytosterol, is a direct precursor to this compound. iupac.orgthegoodscentscompany.com Radiolabelling experiments demonstrated the conversion of fucosterol into this compound within the sponge. nih.govpsu.edu In contrast, experiments with acetate and methionine did not show significant incorporation, suggesting that the sponge does not synthesize the sterol nucleus de novo but rather modifies dietary sterols. psu.edu Squalene (B77637) is a well-established precursor in the biosynthesis of sterols in many organisms, serving as the building block for the sterol nucleus. mdpi.com

The formation of the cyclopropene (B1174273) ring in this compound is a fascinating and complex biochemical process. It is believed to proceed through a series of enzymatic transformations starting from the cyclopropane (B1198618) analog. The biosynthesis of cyclopropane rings in other biological systems, such as bacterial fatty acids, involves the transfer of a methylene (B1212753) group from S-adenosylmethionine (SAM) across a double bond. nih.gov While the precise enzymatic machinery in Calyx niceaensis is not fully characterized, it is hypothesized that a similar mechanism is at play, followed by a dehydrogenation step to form the cyclopropene.

Research has identified dihydrothis compound, a cyclopropane-containing sterol, as a key intermediate in the biosynthesis of this compound. psu.eduresearchgate.net It has been proposed that dihydrothis compound is formed from 24-methylenecholesterol, which in turn is derived from dietary fucosterol. psu.edu Dihydrothis compound then undergoes a formal cis-dehydrogenation to yield 24H-isothis compound, one of the this compound isomers. psu.eduresearchgate.net This suggests a biosynthetic pathway where the cyclopropane ring is formed first, followed by an enzymatic desaturation to create the cyclopropene ring. scispace.com The interconversion between the different this compound isomers is also a likely part of the biosynthetic cascade. nih.gov The central role of a protonated cyclopropane intermediate has been postulated to unify the biosynthesis of several related marine sterols. rsc.org

Table 2: Proposed Biosynthetic Pathway of this compound

| Precursor/Intermediate | Transformation | Product |

|---|---|---|

| Fucosterol | Metabolic modification | 24-Methylenecholesterol |

| 24-Methylenecholesterol | Bioalkylation | Dihydrothis compound |

| Dihydrothis compound | Dehydrogenation | 24H-Isothis compound |

| 24H-Isothis compound | Isomerization | This compound / 23H-Isothis compound |

Structure

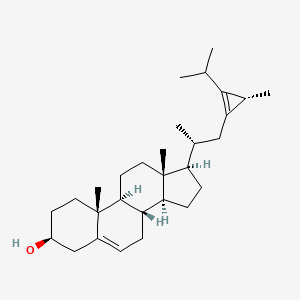

2D Structure

3D Structure

Properties

Molecular Formula |

C29H46O |

|---|---|

Molecular Weight |

410.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-1-[(3R)-3-methyl-2-propan-2-ylcyclopropen-1-yl]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H46O/c1-17(2)27-19(4)23(27)15-18(3)24-9-10-25-22-8-7-20-16-21(30)11-13-28(20,5)26(22)12-14-29(24,25)6/h7,17-19,21-22,24-26,30H,8-16H2,1-6H3/t18-,19-,21+,22+,24-,25+,26+,28+,29-/m1/s1 |

InChI Key |

CPOLWWXFYSOOCH-YKCJVXPMSA-N |

SMILES |

CC1C(=C1C(C)C)CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Isomeric SMILES |

C[C@@H]1C(=C1C(C)C)C[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C |

Canonical SMILES |

CC1C(=C1C(C)C)CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Synonyms |

calysterol |

Origin of Product |

United States |

Natural Occurrence and Biological Origin of Calysterol

Biosynthetic Pathways of Calysterol

Comparative Analysis with General Cholesterol Biosynthesis Principles

The biosynthesis of all sterols, including both cholesterol and this compound, originates from the same precursor molecule: squalene (B77637). oup.com In the canonical cholesterol pathway predominantly found in animals, squalene undergoes cyclization to form lanosterol (B1674476). oup.comsigmaaldrich.com This is followed by a series of enzymatic reactions, including demethylations and reductions, to produce the final cholesterol molecule. sigmaaldrich.com The entire process to convert lanosterol to cholesterol involves approximately 19 steps. sigmaaldrich.com

The biosynthetic journey to this compound shares these initial steps but diverges significantly in the later stages, particularly in the modification of the side chain. While cholesterol synthesis in animals typically results in a C27 skeleton, the pathway to this compound involves extensive side-chain alkylation, a common feature in the biosynthesis of many marine sterols. oup.compsu.edu This process utilizes S-adenosylmethionine (SAM) as a donor for adding carbon atoms. nih.gov

Radiolabelling experiments have shown that dietary fucosterol (B1670223) can be metabolized by the sponge Calyx niceaensis to form this compound. psu.edu The proposed pathway involves the transformation of 24-methylenecholesterol, likely through bioalkylation, to form a C29 cationic intermediate which then leads to a cyclopropane (B1198618) intermediate, dihydrothis compound. psu.eduresearchgate.net This cyclopropane-containing sterol is a key precursor to the final cyclopropene-containing this compound. psu.edu

In contrast to the relatively straightforward reduction of the side chain's double bond in cholesterol synthesis, the formation of this compound's unique cyclopropene (B1174273) ring requires a specialized set of enzymatic reactions. acs.org This includes the introduction of a cyclopropane ring, followed by a dehydrogenation step. researchgate.net

Table 1: Comparative Overview of Cholesterol and this compound Biosynthesis

| Feature | General Cholesterol Biosynthesis | This compound Biosynthesis |

|---|---|---|

| Starting Precursor | Squalene | Squalene |

| Initial Cyclized Intermediate | Lanosterol | Lanosterol (or cycloartenol) |

| Side Chain Modification | Primarily reduction of the Δ24 double bond. | Involves S-adenosylmethionine (SAM) dependent alkylation and subsequent cyclopropenation/dehydrogenation. |

| Key Precursors | Zymosterol, Desmosterol | 24-Methylenecholesterol, Fucosterol, Dihydrothis compound. psu.eduresearchgate.net |

| Final Side Chain Structure | Saturated iso-octyl side chain. | Side chain containing a cyclopropene ring. ontosight.ai |

| Primary Organism Type | Animals. wikipedia.org | Marine sponges (e.g., genus Calyx). psu.edu |

Stereochemical Aspects of Biosynthetic Transformations

The stereochemistry of the core sterol nucleus is highly conserved and established during the initial cyclization of squalene into either lanosterol or cycloartenol. acs.org The remarkable stereochemical complexity of this compound is concentrated in its side chain. The natural configuration at the C20 position is 'R', which orients the side chain in a "right-handed" conformation. nih.gov

The biosynthesis of the this compound side chain is a testament to the high stereospecificity of the enzymes involved. The formation of the cyclopropane intermediate, (23S,24S,28R)-dihydrothis compound, establishes several chiral centers. psu.eduresearchgate.net The subsequent transformation of this cyclopropane into the cyclopropene (24S)-24H-isothis compound involves a formal syn dehydrogenation process. psu.edu This indicates that the enzymatic removal of two hydrogen atoms occurs from the same face of the molecule, a highly specific reaction.

Further isomerization of 24H-isothis compound eventually yields this compound. psu.edu The construction of the highly reactive cyclopropene ring is thought to occur late in the synthetic sequence to manage its instability. researchgate.net The entire cascade of reactions, from the initial SAM-dependent alkylation to the final isomerizations, is governed by enzymes that precisely control the three-dimensional arrangement of the atoms, resulting in the specific stereoisomer of this compound found in nature. ontosight.ainih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cholesterol |

| Squalene |

| Lanosterol |

| S-adenosylmethionine (SAM) |

| Zymosterol |

| Desmosterol |

| 24-Methylenecholesterol |

| Fucosterol |

| Cycloartenol |

| Dihydrothis compound |

| 24H-isothis compound |

| Pregnenolone |

Chemical Synthesis of Calysterol and Its Analogues

Strategies for Total Synthesis of Calysterol

The primary strategy for the total synthesis of calysterols involves the late-stage introduction of the reactive cyclopropene (B1174273) double bond. acs.org This approach circumvents the difficulty of carrying the unstable cyclopropene group through a multi-step synthetic sequence. The general plan involves building a stable, functionalized cyclopropane-containing side chain first, followed by the creation of the double bond in one of the final steps. acs.org

A logical retrosynthetic analysis of the this compound framework disconnects the molecule at its most sensitive point: the cyclopropene double bond. This leads back to a more stable cyclopropane (B1198618) precursor. The key steps in this analysis are:

Cyclopropene to Cyclopropane: The C24(28) double bond of the target molecule is envisioned as coming from an elimination reaction of a di-functionalized cyclopropane. This precursor is typically a dihalocyclopropane.

Side Chain Construction: The entire complex side chain is disconnected from the steroid nucleus at the C-17 position. This suggests a convergent strategy where the steroid core and the side chain are synthesized separately and then coupled together. However, a more common approach involves starting with a steroid precursor already containing part of the side chain (at C-20) and elaborating it.

Steroid Core: The tetracyclic sterol core is typically not built from scratch. Instead, syntheses often begin with readily available and stereochemically defined steroid starting materials, such as pregnane (B1235032) derivatives. researchgate.net

This retrosynthetic logic points to a synthetic sequence that begins with a known steroid, attaches and builds the side chain to introduce an alkene, converts the alkene to a stable dihalocyclopropane, and finally induces elimination to form the cyclopropene ring.

The stereoselective construction of the perhydro-1,2-cyclopentenophenanthrene ring system is a classic problem in organic synthesis. researchgate.net For this compound synthesis, chemists have largely relied on using existing, naturally derived steroid frameworks as starting materials. This approach, often called a partial or relay synthesis, leverages the pre-existing and correct stereochemistry of the A, B, C, and D rings, thus avoiding the complex task of setting up multiple chiral centers.

In the first successful synthesis of this compound analogues, (23R)- and (23S)-23H-isocalysterols, the starting material was a pregnanoic acid ester. researchgate.net This C-21 steroid provides the complete tetracyclic core with the correct stereochemistry, and its C-20 carbonyl or a related group serves as the anchor point for the elaboration of the complex cyclopropene-containing side chain. researchgate.net The focus of the synthetic effort is therefore shifted from the core to the construction of the side chain.

The construction of the C-23 substituted cyclopropene side chain is the crux of any this compound synthesis. The high reactivity of the cyclopropene system dictates that it must be formed at a terminal stage of the synthesis. acs.org The primary method involves the formation of a cyclopropane ring across a double bond, followed by elimination to create the olefinic linkage within the three-membered ring. acs.org

A key reaction for building the cyclopropane precursor is dibromocyclopropanation. In this step, dibromocarbene (CBr₂) is added to an alkene on the sterol side chain. researchgate.net

Substrate: The synthesis of isocalysterols utilized a (Z)-vinylic bromide as the alkene precursor for this reaction. researchgate.net

Reaction Conditions: The dibromocarbene is generated in situ from bromoform (B151600) (CHBr₃) and a concentrated aqueous solution of a strong base like sodium hydroxide. acs.orgnih.gov A phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), is essential for this two-phase reaction, which is known as the Mąkosza reaction. acs.orgnih.gov

Product: This reaction yields a tribromocyclopropane derivative attached to the sterol side chain. researchgate.netresearchgate.net The addition of the carbene creates the three-membered ring, which is then poised for the subsequent elimination step. The reaction on a chiral substrate can produce a mixture of diastereomers. researchgate.net

| Reaction Step | Reactants | Key Reagents | Product |

| Dibromocyclopropanation | Steroidal (Z)-vinylic bromide | CHBr₃, 50% NaOH, TEBA | Diastereomeric tribromocyclopropane derivatives |

The transformation of the stable tribromocyclopropane intermediate into the final cyclopropene is achieved via a reactive organometallic species. researchgate.net

Generation: The tribromocyclopropane derivative is treated with an alkyllithium reagent, typically methyllithium (B1224462) (MeLi), at very low temperatures (-78 °C). acs.org This induces a series of transformations including lithium-halogen exchange and elimination of lithium bromide.

Intermediate: This process generates a highly reactive cyclopropenyllithium intermediate. researchgate.netresearchgate.net

| Reaction Step | Starting Material | Key Reagents | Key Intermediate | Final Product |

| Cyclopropene Formation | Tribromocyclopropane derivative | 1. MeLi, -78°C | Cyclopropenyllithium species | Isothis compound |

| 2. Quench (e.g., TsOH) |

Alternative strategies for constructing the side chain have also been explored, highlighting the utility of different functional groups as synthetic handles. researchgate.net The successful synthesis of isocalysterols was achieved starting from a (Z)-vinylic bromide precursor which was subjected to dibromocyclopropanation. researchgate.net In the course of these studies, an alternative synthetic pathway involving a vinylsilane and an (E)-vinylic bromide was also examined. researchgate.netresearchgate.net Vinylsilanes (containing a C=C-SiR₃ group) and vinylic halides are versatile intermediates in organic synthesis, and their investigation in this context shows the exploration of multiple routes to assemble the complex and properly functionalized cyclopropene-containing side chain. researchgate.net

Synthesis of (23R)- and (23S)-23H-Isocalysterols

The first successful synthesis of a this compound-type sterol was reported for the (23R)- and (23S)-23H-isocalysterols. researchgate.netacs.orgupenn.edu A key challenge in synthesizing these molecules is the construction of the highly reactive cyclopropene ring within the side chain. acs.org The general strategy involves creating a cyclopropane ring first and then introducing the double bond in the final steps of the synthesis to avoid decomposition. acs.org

One approach begins with a pregnanoic ester. researchgate.net The side chain is built up through a series of reactions, including alkylation with a dibromide, reduction of the ester group to a methyl group, and dibromocyclopropanation to form diastereomeric tribromocyclopropane derivatives. researchgate.net These intermediates are then converted to the target isocalysterols through a process involving a cyclopropenyllithium intermediate. researchgate.net An alternative route utilizing a vinylsilane has also been investigated. researchgate.net The stereochemistry at the C23 position is a critical aspect of the synthesis, and the separation of the (23R) and (23S) epimers is often accomplished using techniques like high-performance liquid chromatography (HPLC). researchgate.net

| Starting Material | Key Intermediate(s) | Final Product(s) |

| Pregnanoic ester | Tribromocyclopropane derivatives, Cyclopropenyllithium intermediate | (23R)-23H-Isothis compound, (23S)-23H-Isothis compound |

| Vinylsilane | Tribromocyclopropane derivatives | (23R)-23H-Isothis compound, (23S)-23H-Isothis compound |

Partial Synthesis and Modification of Steroidal Precursors

Given the complexity of a total synthesis, many researchers have turned to partial synthesis, starting from more abundant and structurally similar steroids like pregnane derivatives and cholesterol.

Pregnenolone, a common steroid, serves as a valuable starting material for building the intricate side chain of this compound. ontosight.ainih.gov The conversion of cholesterol to pregnenolone, a key step in the biosynthesis of all steroid hormones, is catalyzed by the enzyme cytochrome P450 11A1 (P450scc). nih.govnih.gov This enzymatic process involves a three-step oxidation of the cholesterol side chain. nih.gov

In the laboratory, synthetic chemists can start with pregnane derivatives and elaborate the side chain through a variety of organic reactions. researchgate.net For instance, the side chain can be attached to a pregnane-20-carboxylic acid derivative. researchgate.net This often involves stereoselective alkylation to control the stereochemistry at C-20, a crucial feature of the this compound side chain. researchgate.net

A defining feature of this compound is the cyclopropene ring in its side chain. The introduction of this strained, three-membered ring into a cholesterol-like framework is a significant synthetic hurdle. nih.gov Dichlorocarbene or dibromocarbene addition to an appropriate olefinic precursor is a common method for forming the corresponding dihalocyclopropane. researchgate.net This is then followed by a series of reactions to introduce the double bond and the necessary alkyl groups.

The synthesis of cholesterol analogues with modified side chains is an active area of research. researchgate.netmdpi.comnih.gov For example, "double side chain" cholesterol analogues have been synthesized, which feature two distinct side chains attached at C-21. researchgate.net These synthetic efforts not only provide access to novel compounds for biological testing but also contribute to a deeper understanding of the structure-activity relationships of sterols. technologypublisher.comnih.gov

Synthetic Routes to this compound Analogues and Derivatives

The development of synthetic routes to this compound analogues is driven by the desire to explore the biological activities of this unique class of marine sterols. nih.gov

The design of novel this compound-like structures is guided by several principles. One key consideration is to maintain the core steroidal backbone while introducing variations in the side chain. aurora-institute.orgstoryflint.comreddit.com This allows for the systematic investigation of how changes in the side chain's length, branching, and functional groups affect the molecule's properties. nih.gov Another principle is to create analogues that are more stable than the parent compound, which can be prone to decomposition due to the reactive cyclopropene ring. acs.org This might involve replacing the cyclopropene with a more stable cyclopropane ring or other cyclic systems. nih.gov

| Design Principle | Example |

| Side chain variation | Synthesis of analogues with different alkyl substituents on the cyclopropene ring. |

| Increased stability | Replacement of the cyclopropene with a cyclopropane ring. |

| Mimicking natural products | Designing analogues based on the structures of other marine sterols. |

Chemists employ a variety of techniques to achieve stereochemical control. nih.govunl.pt These include the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a single enantiomer, is another powerful tool. nih.gov Furthermore, the stereochemistry of existing chiral centers in the starting material, such as those in the steroid nucleus, can be used to influence the stereochemistry of newly formed centers. unl.pt

Structural Modification and Derivatization for Academic Research

Methodologies for Calysterol Derivatization

Derivatization of sterols, including this compound, is often employed to improve their analytical characteristics, such as ionization efficiency and chromatographic separation. nih.govnih.govdoi.org It can also be used to introduce tags for specific research applications.

Synthetic Approaches for Structural Tagging and Isotopic Labeling

Synthetic strategies for modifying this compound often focus on introducing structural tags or isotopic labels for tracking and mechanistic studies. The synthesis of cyclopropene-containing sterols presents challenges due to the strained nature of the cyclopropene (B1174273) ring. researchgate.net Research into the biosynthesis of this compound using radiolabeling experiments has provided insights into the metabolic pathways involved, indicating that dihydrothis compound undergoes dehydrogenation to form cyclopropene sterols. researchgate.net

Isotopic labeling is a valuable technique for studying the biosynthesis and metabolism of sterols. For instance, studies on cholesterol synthesis have utilized stable isotope-labeled precursors like [1-(13)C]acetate to trace the incorporation of isotopes into sterol intermediates. nih.gov While specific details on the isotopic labeling of this compound were not extensively found, general methods for synthesizing isotopically-labeled lipids and steroids, often involving the introduction of labeled atoms through specific reaction steps, exist and could potentially be adapted for this compound. xml-journal.netgoogle.com

Derivatization for Enhanced Analytical Characterization

Derivatization is widely used to enhance the analytical detection of sterols by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govdoi.orgbiorxiv.org Free sterols can be challenging to analyze directly by some MS techniques due to low ionization efficiency and fragmentation. nih.gov

Common derivatization strategies for sterols include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) group, improving volatility for GC analysis. nih.gov Other methods involve introducing charge tags or chromophores/fluorophores to enhance detection by LC-MS or HPLC-UV/FLD. doi.orgnih.govmdpi.com For example, derivatization with reagents like acetyl chloride can convert free cholesterol to cholesteryl acetate (B1210297) for GC-MS analysis. nih.gov Girard derivatization, often coupled with enzymatic oxidation, can introduce a charge tag for enhanced MS detection of oxysterols. researchgate.net While these methods are established for sterols like cholesterol, their applicability to this compound would depend on the specific functional groups available for reaction, particularly the hydroxyl group and the unique cyclopropene moiety.

Creation of this compound Analogues with Targeted Structural Variations

The synthesis of this compound analogues with targeted structural variations allows researchers to investigate the impact of specific structural features on biological activity and molecular properties. This involves modifications to both the side chain and the steroid ring system.

Side Chain Modifications and Their Synthetic Accessibility

The cyclopropene-containing side chain is a key feature of this compound. nih.govacs.org Modifications to this side chain can involve altering the cyclopropene ring itself or the attached alkyl groups. The synthesis of sterols with cyclopropene moieties in the side chain has been a subject of research, with efforts focused on overcoming the reactivity of the cyclopropene system. researchgate.net Approaches have involved introducing the double bond into a preformed cyclopropane (B1198618) intermediate at later stages of synthesis. researchgate.net

The synthesis of this compound and its isomers, such as 23H-isothis compound, has been reported, demonstrating the feasibility of constructing this complex side chain. acs.orgresearchgate.netresearchgate.net These synthetic routes often involve multi-step processes starting from readily available steroid intermediates. researchgate.netresearchgate.net The accessibility of various side chain modifications depends on the development of specific synthetic methodologies that can selectively target and modify the desired positions without compromising the integrity of the cyclopropene ring or other sensitive parts of the molecule.

Ring System Derivatization Strategies

The steroid ring system of this compound, a perhydro-1,2-cyclopentenophenanthrene structure, provides additional sites for derivatization. libretexts.org Modifications to the ring system, such as alterations to the hydroxyl group at C-3 or the introduction of functional groups elsewhere on the rings, can influence the molecule's polarity, interactions with membranes, and biological activity.

General strategies for modifying the steroid ring system of cholesterol and other sterols are well-established in organic synthesis. mdpi.com These can include reactions at the hydroxyl group (e.g., esterification, etherification), oxidation or reduction of double bonds, and introduction of substituents through various reactions like halogenation or alkylation. mdpi.com Applying these strategies to this compound would require careful consideration of the potential for side reactions with the cyclopropene ring. Research on modified cholesterol analogues has shown that alterations to the A or B rings can impact biological activity, suggesting that similar modifications to the this compound ring system could yield analogues with altered properties. nih.gov

Impact of Structural Modifications on Molecular Properties for Research Applications (e.g., membrane interactions, probe studies)

Structural modifications to this compound can significantly impact its molecular properties, particularly its interactions with biological membranes and its suitability for use in probe studies. Sterols, including cholesterol, play a crucial role in modulating membrane fluidity, thickness, and the formation of lipid rafts. mdpi.comnih.govbiorxiv.orgfrontiersin.org The unique cyclopropene side chain of this compound is expected to influence these membrane interactions differently compared to sterols with saturated or simple unsaturated side chains.

Modifications to the side chain or ring system of this compound can alter its shape, polarity, and flexibility, thereby affecting how it inserts into and interacts with the lipid bilayer. For example, changes in the side chain length or the presence of additional functional groups could modify the sterol's partitioning into different membrane domains or its influence on membrane curvature.

Derivatized this compound molecules can also serve as probes to study membrane structure and dynamics or to investigate interactions with membrane proteins. frontiersin.org By attaching fluorescent tags, spin labels, or other reporter groups through derivatization, researchers can track the localization and movement of this compound analogues in membranes or study their binding to specific membrane components. The choice of derivatization strategy and the position of the modification are critical to ensure that the probe accurately reflects the behavior of the parent molecule or is designed to specifically target a particular interaction. Research on cholesterol-based probes has demonstrated their utility in understanding membrane organization and protein-lipid interactions. frontiersin.org Similar approaches with modified this compound could provide valuable insights into the role of its unique structure in biological membranes.

Biological Activities and Mechanistic Investigations of Calysterol

Cellular and Molecular Mechanisms of Action

Investigations into how calysterol exerts its biological effects have explored its interactions with fundamental cellular components and processes.

Interactions with Cellular Membranes and Lipid Bilayers

Sterols, including cholesterol and related compounds, are essential components of eukaryotic cell membranes, playing crucial roles in maintaining membrane structure, fluidity, and function. mdpi.commdpi.comlabxchange.orgfau.eutechnologynetworks.com Cholesterol, for instance, influences membrane fluidity by interacting with phospholipid acyl chains, increasing order and decreasing mobility in certain regions while maintaining flexibility in others, depending on temperature and lipid composition. mdpi.comlabxchange.orgfau.eunih.gov It also affects membrane thickness and can influence the lateral diffusion of lipids and proteins within the bilayer. nih.govbiorxiv.orgnih.gov The presence of cholesterol can induce domain formation within membranes, such as lipid rafts, which are involved in various cellular processes. mdpi.commdpi.com Cholesterol also plays a role in regulating membrane curvature and interacting with both integral and peripheral membrane proteins. mdpi.comnih.gov

While the specific interactions of this compound with cellular membranes and lipid bilayers are not as extensively documented as those of cholesterol, its structural similarity as a sterol suggests it may influence membrane properties. The unique cyclopropene (B1174273) ring in this compound's side chain could potentially alter its partitioning into and interactions within the lipid bilayer compared to conventional sterols. Studies on other sterols have demonstrated that their structure significantly impacts their effects on membrane fluidity and organization. fau.eunih.govbiorxiv.orgnih.gov

Modulation of Enzyme Activities (e.g., Ca2+-stimulated ATPase)

Membrane-bound enzymes, such as ATPases, are known to be influenced by the lipid environment of the cell membrane, including the presence and concentration of sterols. nih.govnih.gov Cholesterol, for example, has been shown to affect the activity of Na+/K+-ATPase, with studies suggesting that hydration at the protein-lipid interface is important for its activity and can be modulated by cholesterol content. nih.gov Changes in membrane fluidity and lipid packing induced by sterols can impact the conformation and function of these embedded proteins. mdpi.comnih.gov

Research has investigated the modulation of membrane-linked ATPase activity, including Na+,K+-ATPase and Mg2+-ATPase, by synthetic ether lipids in leukemic cells, noting that these effects were related to membrane cholesterol levels. nih.gov While these studies primarily focus on cholesterol and synthetic lipids, they establish a precedent for how sterol-like compounds can influence ATPase activity through membrane interactions. Specific studies detailing this compound's direct modulation of Ca2+-stimulated ATPase or other enzymes were not prominently found in the provided search results. However, given its nature as a membrane-associating sterol, it is plausible that this compound could influence the activity of membrane-bound enzymes sensitive to their lipid environment.

Effects on Cellular Signaling Pathways (in in vitro or non-human in vivo models)

Sterols can influence cellular signaling pathways, often through their effects on membrane organization and the function of signaling proteins embedded within or associated with the membrane. mdpi.comuic.edunih.gov Cholesterol, for instance, has been implicated in the activation of the canonical Wnt signaling pathway, which is linked to cell growth and division and has been associated with cancer development. uic.edu Cholesterol's binding to proteins like Dishevelled can direct signaling through this pathway. uic.edu Changes in cellular cholesterol levels have also been shown to affect calcium signaling in non-human models, such as pancreatic β cells, by influencing ion channels and mitochondrial ATP production. nih.gov

While the provided information highlights the general influence of sterols like cholesterol on signaling pathways, specific research on this compound's effects on cellular signaling pathways in in vitro or non-human in vivo models was not detailed in the search results. However, based on the known roles of other sterols in modulating signaling cascades via membrane interactions and protein binding, this compound could potentially exert similar effects.

Role in Cellular Homeostasis (e.g., cholesterol metabolism modulation in non-human systems)

Maintaining sterol homeostasis is critical for cellular function. nih.govwaocp.org Cells regulate cholesterol levels through a balance of synthesis, uptake, efflux, and storage. nih.govwaocp.orgwikipedia.org Dysregulation of cholesterol metabolism has been linked to various diseases, including cancer and neurological disorders. nih.govaging-us.commdpi.com Phytosterols (B1254722), plant-derived sterols structurally similar to cholesterol, are known to modulate cholesterol metabolism, primarily by reducing cholesterol absorption in the intestine and influencing its metabolism in the liver in non-human systems. mdpi.comnih.gov They can affect the expression of proteins involved in cholesterol transport and synthesis. mdpi.com

While the search results indicate that this compound is a marine sterol, information specifically on its role in modulating cholesterol metabolism or other aspects of cellular homeostasis in non-human systems was not extensively provided. The metabolic conversion of fucosterol (B1670223) into this compound by the sponge Calyx niceaensis has been studied, indicating its place within sterol metabolism in its native organism. thegoodscentscompany.com However, its broader impact on cellular homeostasis pathways, analogous to the well-documented effects of cholesterol or phytosterols, was not detailed in the retrieved information.

In vitro Pharmacological Potential and Cellular Studies

In vitro studies have explored the potential pharmacological activities of this compound, particularly its effects on cell proliferation and cytotoxicity in various cell lines.

Anti-proliferative and Cytotoxic Activities in Cell Lines (pre-clinical focus)

Several natural products, including various sterols and triterpenoids, have been investigated for their anti-proliferative and cytotoxic effects against cancer cell lines in pre-clinical in vitro studies. mdpi.comnih.govnih.govresearchgate.netd-nb.infonih.gov These compounds can inhibit cell growth and induce cell death through various mechanisms, including the modulation of signaling pathways, induction of apoptosis, and disruption of cellular processes. nih.govnih.govd-nb.infonih.gov

Anti-inflammatory Effects (mechanistic studies)

Research into the anti-inflammatory mechanisms of this compound is limited within the provided search results. However, studies on other sterols and lipid-lowering agents offer potential insights into how this compound might exert such effects. Cholesterol metabolism is known to play a role in regulating inflammatory responses. nih.govnih.gov For instance, Liver X receptors (LXRs), which are nuclear receptors that regulate cholesterol homeostasis, are also known to exert potent anti-inflammatory effects. nih.govnih.gov LXR activation can promote cholesterol efflux from macrophages, which in turn suppresses Toll-like receptor (TLR)-mediated inflammatory responses. nih.gov Some oxysterols, which are oxidized derivatives of cholesterol, have been shown to induce both pro- and anti-inflammatory responses, with many anti-inflammatory effects mediated through LXR activation. nih.gov

While direct mechanistic studies on this compound's anti-inflammatory action were not extensively found, the interplay between sterols, cholesterol metabolism, and inflammatory pathways observed with other compounds suggests potential avenues for investigation. For example, statins, a class of lipid-lowering drugs, have demonstrated anti-inflammatory effects through various mechanisms, including the reduction of C-reactive protein (CRP) levels and the suppression of inflammation within artery walls. mdpi.comarchivesofmedicalscience.com These effects can involve the mevalonate (B85504) pathway and the inhibition of protein prenylation, leading to reduced levels of pro-inflammatory cytokines like TNF and IL-6. mdpi.comarchivesofmedicalscience.com

Antimicrobial Properties (mechanistic studies)

This compound has been noted as a steroid isolated from Calyx nicaeensis, a sponge that has been screened for antimicrobial activity. niscpr.res.in While the sponge extracts have shown broad-spectrum antibiotic activity, particularly against Staphylococcus, Pseudomonas, and pathogenic yeasts, the specific compound responsible for this activity was not always identified. niscpr.res.in Some studies suggest that certain stanols found in Calyx species might result from the bacterial metabolism of endogenous sponge sterols and could potentially contribute to antimicrobial effects. niscpr.res.in

The mechanism of action for antimicrobial compounds can vary. For instance, some antimicrobial peptides (AMPs) exert their effects by directly interacting with and disrupting the lipid bilayer of bacterial cell membranes. frontiersin.org The composition of bacterial membranes, including the presence or absence of cholesterol, can influence the effectiveness and selectivity of AMPs. frontiersin.org Cholesterol-rich liposomes have also been investigated as a means to enhance the antimicrobial efficacy of encapsulated antibiotics, potentially by affecting liposome-bacteria interactions and liposome (B1194612) integrity. nih.gov

Although this compound is a sterol, direct mechanistic studies detailing how it might exert antimicrobial effects were not prominent in the search results. However, the context of its isolation from a marine organism known for producing antimicrobial compounds and the general mechanisms of other membrane-targeting antimicrobial agents provide a framework for understanding potential pathways.

Antioxidant Activities (mechanistic studies)

The search results indicate that this compound may possess antioxidant properties, a characteristic shared by various natural compounds, including other sterols and dietary antioxidants. mdpi.comnih.govscribd.com Antioxidants function by reacting rapidly with free radicals, thereby slowing down oxidative damage. nih.gov

Mechanistic studies on the antioxidant effects of other compounds suggest potential pathways relevant to this compound. For example, some antioxidant compounds found in foods promote the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the endogenous antioxidant system. mdpi.com Activation of Nrf2 leads to the induction of protective enzymes and scavengers that mitigate oxidative stress. mdpi.com

High-density lipoprotein (HDL) particles are also known to exhibit antioxidant functions by protecting low-density lipoproteins (LDL) from oxidation through various mechanisms, including the action of associated proteins like paraoxonase-1 (PON1) and apolipoprotein A-I (apoA-I). mdpi.com These proteins can inactivate lipid hydroperoxides in oxidized LDL. mdpi.com

While specific mechanistic details for this compound's antioxidant activity were not found, its classification as a natural compound and the known mechanisms of other antioxidants suggest that it could potentially act as a radical scavenger or modulate cellular antioxidant defense pathways.

In vivo Studies in Non-Human Models

Assessment of Biological Effects in Animal Models (e.g., Daphnia magna)

Daphnia magna, a freshwater crustacean, is a well-established model organism used in ecological, ecotoxicological, and evolutionary research. d-nb.inforesearchgate.net Arthropods like D. magna are unable to synthesize sterols de novo and thus require a dietary source for growth and reproduction. d-nb.inforesearchgate.netresearchgate.net Cholesterol is an essential sterol for these organisms, serving as a structural component of cell membranes and a precursor for steroid hormones. researchgate.netresearchgate.net

Studies in D. magna have investigated the sterol requirements and the efficiency of different dietary sterols in supporting growth. d-nb.inforesearchgate.net These studies have shown that dietary phytosterols can differ significantly in their potential to support somatic growth, with some being more efficient than cholesterol (e.g., fucosterol, brassicasterol) and others less efficient (e.g., dihydrocholesterol, lathosterol). d-nb.inforesearchgate.netresearchgate.net Dietary threshold concentrations for sterol-limited growth have been determined for various sterols, highlighting the importance of dietary sterol composition for zooplankton performance. d-nb.inforesearchgate.net

While the provided search results mention studies on the sterol requirements of D. magna and the conversion of fucosterol into this compound by a sponge pherobase.comthegoodscentscompany.com, direct studies specifically assessing the biological effects of administering this compound to D. magna were not found. However, given that D. magna is used to assess the biological effects and nutritional value of different sterols, it represents a relevant non-human model for potential future in vivo studies on this compound.

Pharmacodynamic Investigations in Pre-clinical Settings

Pharmacodynamic investigations in pre-clinical settings aim to understand the effects of a substance on the body and the mechanisms of its action. While the search results did not yield specific pharmacodynamic studies on this compound, research on other compounds in pre-clinical animal models provides context for this type of investigation.

For example, pharmacodynamic studies on a Coptidis preparation in combination with lovastatin (B1675250) in hyperlipidemic rats investigated the effects of the treatment on parameters such as body weight, liver weight, visceral fat, feed efficiency, lipid synthesis, and blood lipid levels. nih.gov These studies aimed to assess the therapeutic effects of the combination therapy. nih.gov

Pre-clinical studies on cholesterol and inflammation in animal models, such as nonhuman primates and genetically engineered mice, have also provided insights into the relationship between lipid profiles and conditions like atherosclerosis. nih.gov These studies have shown correlations between specific lipid markers, such as LDL cholesteryl oleate, and the extent of atherosclerosis. nih.gov

Although direct pharmacodynamic investigations of this compound were not found, the existing pre-clinical research landscape involving sterols and other bioactive compounds in animal models demonstrates the methodologies and types of endpoints that would be relevant for studying the effects of this compound in vivo.

Advanced Analytical Methodologies for Calysterol Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a powerful and indispensable tool in sterol analysis, offering high sensitivity and specificity for identification and quantification, even at low concentrations in complex biological samples. creative-proteomics.com MS is often coupled with chromatographic techniques to enhance separation prior to detection. creative-proteomics.com Tandem mass spectrometry (MS/MS) provides further structural information through the fragmentation of ions. creative-proteomics.comresearchgate.net

LC-MS-MS for Compound Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the analysis of sterol lipids. creative-proteomics.commetwarebio.comnih.govcreative-proteomics.combiorxiv.orgnih.govbiorxiv.org This technique combines the separation power of liquid chromatography, which separates compounds based on their polarity and molecular weight, with the sensitive and specific detection capabilities of tandem mass spectrometry. metwarebio.comcreative-proteomics.com LC-MS/MS allows for the simultaneous detection of multiple components in a mixture by exploiting differences in their physicochemical properties for separation. creative-proteomics.com

For sterols, LC-MS methods can be developed for both identification and quantification. biorxiv.orgnih.govbiorxiv.org While neutral lipids like cholesterol and cholesteryl esters can pose challenges due to their hydrophobicity, chemical inertness, and poor ionization, LC-MS methods compatible with standard lipidomics workflows have been developed to overcome these issues. biorxiv.orgbiorxiv.org Quantification is typically achieved using internal standards and analyzing specific MS/MS fragments. researchgate.netbiorxiv.org For instance, in the analysis of cholesterol and cholesteryl esters, specific MS/MS fragments are generated to confirm identity and enable quantification using the area under the curve. biorxiv.org

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Separation

Ion mobility-mass spectrometry (IM-MS) is an increasingly valuable technique for the separation and characterization of lipid isomers, including sterols. d-nb.infofrontiersin.orgrsc.orgresearchgate.netnih.gov IM-MS separates ions based on their size and shape in the gas phase under an electric field, providing an additional dimension of separation orthogonal to traditional chromatographic methods. frontiersin.org This is particularly useful for resolving isomers that have the same mass-to-charge ratio (m/z) but differ in their spatial configuration or collision cross-section (CCS). d-nb.infofrontiersin.org

While separating isomers can be challenging due to potentially minimal differences in spatial configuration leading to small differences in CCS values, high-resolution IM-MS can achieve baseline separation even for isomers with CCS differences less than 1%. frontiersin.orgrsc.org Derivatization of sterols can significantly improve the ion mobility separation of isomers. researchgate.netnih.gov IM-MS has been used to aid quantitative studies of lipid extracts and offers superior resolution for lipids when coupled with MS. d-nb.infofrontiersin.org

Predicted Collision Cross Section (CCS) values can be calculated for different adducts of a compound, providing additional data points for identification and differentiation of isomers. For Calysterol (CID 9547214), predicted CCS values for various adducts are available:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 411.36214 | 202.6 |

| [M+Na]+ | 433.34408 | 207.1 |

| [M-H]- | 409.34758 | 208.2 |

| [M+NH4]+ | 428.38868 | 216.6 |

| [M+K]+ | 449.31802 | 201.0 |

| [M+H-H2O]+ | 393.35212 | 196.8 |

| [M+HCOO]- | 455.35306 | 207.2 |

| [M+CH3COO]- | 469.36871 | 209.0 |

| [M+Na-2H]- | 431.32953 | 196.4 |

| [M]+ | 410.35431 | 200.1 |

| [M]- | 410.35541 | 200.1 |

| (Data compiled from PubChemLite uni.lu) |

These predicted CCS values can be used in conjunction with experimental IM-MS data to help identify and differentiate this compound from potential isomers.

MALDI-2-MS Imaging for Spatial Distribution Analysis

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI) is a powerful technique for visualizing the spatial distribution of analytes, including lipids like sterols, directly in tissue sections. d-nb.inforesearchgate.neteurobioimaging.euresearchgate.netnih.gov MALDI-MSI produces 2D ion density maps that show where specific compounds are located within a tissue, correlating chemical information with tissue histology. researchgate.net

MALDI-2, a technique employing laser-induced post-ionization, significantly enhances the detection of various lipid classes, including neutral lipids such as sterols, which can be challenging to ionize with conventional MALDI. d-nb.infoeurobioimaging.euchemrxiv.org This increased sensitivity allows for the visualization of sterols at endogenous concentrations and enables imaging with high spatial resolution, down to pixel sizes of 5 µm or even smaller, which is comparable to or smaller than the size of typical mammalian cells. d-nb.inforesearchgate.netnih.govchemrxiv.org This high spatial resolution is crucial for understanding the distribution of specific sterol species at a cellular level and their potential roles in biological processes within heterogeneous tissues. d-nb.infonih.gov The ability of MALDI-2-MSI to map the spatial distribution of different sterol species can reveal insights into their species-specific roles and metabolism within biological systems. d-nb.inforesearchgate.net

Gas Chromatography-Based Techniques

Gas chromatography (GC) is a widely used technique for the analysis of sterol lipids, particularly for profiling free sterols and sterol esters. creative-proteomics.commetwarebio.comnih.govaocs.org GC offers high sensitivity and specificity, making it suitable for detecting low-abundance sterols in complex matrices. metwarebio.com

GC-FID with Derivatization for Sterol Analysis

Gas chromatography coupled with flame ionization detection (GC-FID) is a common method for quantifying sterols after separation. nih.govresearchgate.netcsic.es Due to the relatively low volatility and potential for poor peak shape of free sterols, derivatization is frequently employed to convert them into more volatile compounds, such as trimethylsilyl (B98337) (TMS) ethers or sterol acetates. metwarebio.comaocs.orgcsic.es Silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used derivatization method that improves volatility, peak shape, and detector response in GC-FID. aocs.orgresearchgate.netcsic.es

Sample preparation for GC analysis of sterols typically involves saponification to hydrolyze esterified sterols into free sterols, followed by extraction of the unsaponifiable matter. nih.govaocs.orgcsic.es The extracted sterols are then derivatized and injected into the GC system for separation on a capillary column and detection by FID. aocs.orgcsic.es GC-FID methods with derivatization are considered suitable for the quantitative analysis of sterols in various matrices. researchgate.net

Spectroscopic Methods in Elucidating Complex Sterol Structures (general principles)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for the detailed structural elucidation of sterol molecules. creative-proteomics.comresearchgate.netmetwarebio.comnih.govresearchgate.net Unlike chromatographic or mass spectrometric methods that rely on separation or mass-to-charge ratio, NMR provides direct information about the atomic environment within a molecule. creative-proteomics.com This allows researchers to determine the precise positioning of functional groups, stereochemistry, and even molecular conformation. creative-proteomics.commetwarebio.com

Proton (¹H) NMR and carbon-13 (¹³C) NMR are commonly used in sterol analysis. creative-proteomics.com ¹³C NMR provides insights into the carbon skeleton, while ¹H NMR reveals the positions of hydrogen atoms. creative-proteomics.com Two-dimensional and three-dimensional NMR experiments can provide more complex correlation data, aiding in the assignment of signals and the confirmation of structural connectivity. researchgate.netnih.gov While NMR generally has lower sensitivity compared to mass spectrometry, it is a powerful complementary technique, often used in conjunction with MS for comprehensive lipidomic analyses and is particularly valuable for confirming the identity of novel sterol derivatives or elucidating the structures of complex sterols. creative-proteomics.commetwarebio.com

Ecological and Chemotaxonomic Significance of Calysterol

Role of Calysterol in Marine Sponge Metabolism and Physiology

Marine sponges are prolific sources of bioactive compounds, which can be produced by the sponge host cells or their associated microbiota mdpi.comnih.gov. Sterols, including this compound, play essential roles in eukaryotic cells as structural and regulatory components frontiersin.orgmetwarebio.com. They are vital constituents of cell membranes, regulating membrane fluidity and providing stability metwarebio.comresearchgate.net. The uniqueness of sterols in sponge cell membranes has been hypothesized to be related to the distinct nature of their other membrane components, such as phospholipids (B1166683) nih.gov.

While the exact metabolic and physiological roles of this compound specifically are still areas of research, sterols in general are involved in various physiological processes, including cell signaling and hormone biosynthesis metwarebio.com. In marine invertebrates, sterol biosynthesis can occur, but often at a slow rate, suggesting a reliance on dietary sources or symbiotic microorganisms researchgate.netiupac.org. Studies on the biosynthesis of cyclopropane (B1198618) and cyclopropene (B1174273) sterols in sponges, such as Calyx nicaeensis, have provided insights into the metabolic pathways involved mdpi.comscispace.com. It has been suggested that the presence of unusual sterols in large quantities in some sponges indicates a functional rather than purely metabolic role, potentially in maintaining the integrity of membranous structures nih.gov.

This compound as a Chemotaxonomic Marker for Marine Organisms

The diverse and often unique sterol profiles of marine organisms, especially sponges, have made them valuable tools in chemotaxonomy – the classification of organisms based on their chemical constituents nih.govresearchgate.net. The presence of specific or unusual sterols can serve as chemical markers to differentiate between species or groups of marine organisms.

This compound, with its distinctive cyclopropene ring, is a prime example of such a marker. Its isolation from Calyx nicaensis and other sponges highlights its potential in identifying and classifying these organisms nih.govacs.org. The occurrence of specific sterol patterns, including those with modified side chains like this compound, can provide clues about an organism's feeding habits and its relationship with other organisms, particularly microorganisms iupac.org. While the search results don't explicitly detail extensive chemotaxonomic studies using this compound alone, the broader context of marine sterol research strongly supports its utility in this field due to its unique structure and restricted distribution among certain marine species.

Co-occurrence with Other Unique Marine Sterols and their Biosynthetic Relationships

This compound often co-occurs with other unusual marine sterols in sponges nih.gov. These can include other cyclopropane and cyclopropene sterols, as well as sterols with modified side chains or ring systems nih.gov. For instance, dihydrothis compound, a cyclopropane analog of this compound, has been isolated from sponges and is considered a potential precursor to this compound via desaturation nih.gov.

The biosynthesis of sterols in marine sponges can involve complex pathways, sometimes showing features of both algal and animal pathways frontiersin.org. Biosynthetic studies have demonstrated the interconversion of cyclopropene sterols in sponges like Calyx nicaeensis mdpi.comscispace.com. The formation of cyclopropane and cyclopropene sterols in marine sponges of the order Haplosclerida has been linked to a biosynthetic pathway starting from clionasterol (B1206034) through a novel biochemical desaturation reaction nih.gov.

The co-occurrence of this compound with related sterols provides insights into the biosynthetic machinery present in these marine organisms. While the mevalonate (B85504) pathway is a conserved route for sterol biosynthesis in eukaryotes, the specific modifications leading to unusual marine sterols like this compound involve unique enzymatic transformations frontiersin.orgmetwarebio.comamazonaws.com. The presence of a new cyclopropane sterol differing from dihydrothis compound only in configuration also points to new biosynthetic implications and potential precursor relationships nih.gov.

Ecological Interactions and Defense Mechanisms in Marine Environments

Marine sponges, being sessile organisms, rely heavily on chemical and morphological defenses against predators and fouling organisms us-satellite.netplos.orgbiomolther.org. Many sponge species produce a wide array of bioactive secondary metabolites that deter predators and prevent the settlement of other organisms on their surfaces us-satellite.netplos.orgbiomolther.org.

While the direct ecological role of this compound as a defense compound is not explicitly detailed in the provided search results, the context of marine sponge chemistry strongly suggests that unusual sterols like this compound can contribute to these defense mechanisms. Sponges are known to contain potent cytotoxic compounds, and the production of these metabolites is often linked to defense us-satellite.netrsc.org. The presence of unique sterols in large quantities in some sponges may indicate a functional role beyond basic membrane structure, potentially including defense nih.gov.

Studies have shown that some tropical sponge species exhibit induced or activated chemical defenses in response to simulated predation or wounding, including increased antimicrobial activity plos.org. This highlights the dynamic nature of sponge chemical defenses. The diverse chemical profiles of sponges, including their unique sterols, are considered a key factor in their survival in competitive marine environments biomolther.org. Ecological interactions in the marine environment are complex and can be mediated by chemical cues and defenses researchgate.netnih.gov.

Q & A

Q. How is the unique bicyclopropane side-chain of Calysterol structurally characterized in marine sponges?

Structural characterization of this compound relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the bicyclopropane ring in the side-chain was identified through detailed analysis of -NMR chemical shifts and coupling patterns, supported by comparison with synthetic analogs . Researchers must also cross-validate findings using X-ray crystallography when crystalline samples are obtainable. Experimental protocols should adhere to standardized reporting guidelines for sterol characterization, including purity assessments via high-performance liquid chromatography (HPLC) .

Q. What are the primary natural sources of this compound, and how are they taxonomically identified?

this compound is predominantly isolated from the marine sponge Calyx nicaeensis. Taxonomic identification involves morphological analysis (e.g., spicule morphology) and genetic sequencing (e.g., 18S rRNA gene alignment). Secondary confirmation via comparative metabolomic profiling ensures species-specific sterol signatures. A systematic survey of sponges (Table 3 in ) highlights Calyx nicaeensis as the primary source, though related species may contain trace amounts.

Q. What analytical techniques are essential to confirm the purity and identity of synthesized this compound derivatives?

Purity is validated using thin-layer chromatography (TLC) and HPLC coupled with UV/Vis or evaporative light scattering detection (ELSD). Identity confirmation requires -NMR, -NMR, and high-resolution MS (HRMS). Elemental analysis is critical for novel derivatives to verify stoichiometric composition. Researchers must document solvent systems, retention times, and spectral artifacts to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for functional studies?

Synthesis optimization involves iterative testing of reaction conditions (e.g., temperature, catalysts, solvent polarity) to maximize yield and minimize side products. For example, stereoselective cyclopropanation reactions require chiral catalysts like Rh(II) carboxylates. Researchers should employ design-of-experiments (DoE) frameworks to evaluate variable interactions. Post-synthesis purification via flash chromatography or recrystallization must balance efficiency and compound stability. Detailed workflows, including failure analyses, should be reported in supplementary materials .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across independent studies?

Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers) or insufficient purity controls. To address this:

- Replicate studies using standardized protocols (e.g., ISO-certified cell cultures).

- Include internal controls (e.g., known inhibitors) and validate compound stability under assay conditions.

- Apply meta-analytical tools to reconcile dose-response discrepancies. Cross-laboratory collaborations and open-data repositories enhance data robustness .

Q. How can isotopic labeling or genomic approaches elucidate this compound’s biosynthetic pathways?

- or -labeled precursors can trace biosynthetic intermediates in sponge cell cultures or symbiotic microorganisms. Genomic mining of Calyx nicaeensis transcriptomes may identify cytochrome P450 enzymes or cyclopropane synthases linked to sterol modification. CRISPR-Cas9 knockouts in symbiotic bacteria can pinpoint pathway dependencies. Integrating multi-omics (proteomics, metabolomics) is critical for pathway reconstruction .

Methodological Considerations

- Data Reporting : Follow guidelines from The Beilstein Journal of Organic Chemistry for experimental reproducibility, including detailed synthesis protocols and spectral data in supplementary files .

- Error Analysis : Quantify uncertainties in spectral interpretations (e.g., NMR peak integration) and biological assays (e.g., IC confidence intervals) using tools like GraphPad Prism .

- Ethical Compliance : Ensure sponge collection complies with the Nagoya Protocol for biodiversity access and benefit-sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.